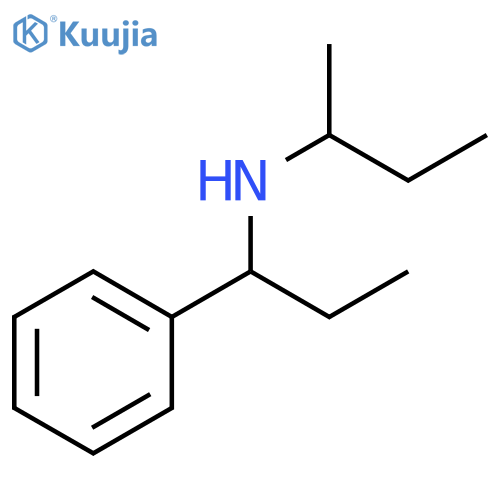Cas no 1019500-44-7 ((butan-2-yl)(1-phenylpropyl)amine)

1019500-44-7 structure
商品名:(butan-2-yl)(1-phenylpropyl)amine
(butan-2-yl)(1-phenylpropyl)amine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, α-ethyl-N-(1-methylpropyl)-
- n-(1-Phenylpropyl)butan-2-amine
- (butan-2-yl)(1-phenylpropyl)amine
-
- インチ: 1S/C13H21N/c1-4-11(3)14-13(5-2)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3
- InChIKey: RIALDHSIJVEYHS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(CC)NC(C)CC
(butan-2-yl)(1-phenylpropyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164535-10.0g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024204-1g |
(Butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366916-100mg |
n-(1-Phenylpropyl)butan-2-amine |
1019500-44-7 | 95% | 100mg |
¥13824 | 2023-02-27 | |
| Enamine | EN300-164535-2.5g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-164535-0.05g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-164535-0.25g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-164535-1.0g |
(butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 1g |
$728.0 | 2023-05-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366916-500mg |
n-(1-Phenylpropyl)butan-2-amine |
1019500-44-7 | 95% | 500mg |
¥15093 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024204-5g |
(Butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 95% | 5g |
¥5656.0 | 2023-02-27 | |
| Ambeed | A1053616-5g |
(Butan-2-yl)(1-phenylpropyl)amine |
1019500-44-7 | 95% | 5g |
$824.0 | 2024-04-15 |
(butan-2-yl)(1-phenylpropyl)amine 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1019500-44-7 ((butan-2-yl)(1-phenylpropyl)amine) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1019500-44-7)(butan-2-yl)(1-phenylpropyl)amine

清らかである:99%/99%
はかる:1g/5g
価格 ($):256.0/742.0